molecular formula C11H13N3O2S B2914580 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-27-7

5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2914580
CAS No.: 899748-27-7
M. Wt: 251.3
InChI Key: OIWMDGITLKFSKN-UHFFFAOYSA-N
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Description

5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound

Mechanism of Action

Target of Action

The primary targets of F2805-1586 are yet to be identified. Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activity . For instance, derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Biochemical Pathways

Given the broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines , it is likely that multiple pathways could be affected. These could include pathways related to cell proliferation, inflammation, and other cellular processes.

Result of Action

The molecular and cellular effects of F2805-1586’s action would depend on its specific targets and mode of action. Given the potential targets and biological activities associated with pyrido[2,3-d]pyrimidines , the compound could potentially have effects on cell proliferation, inflammation, and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Start with the preparation of 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a base compound.

  • Introduce the ethylthio group via thiolation reactions using reagents like ethylthiol and specific catalysts under controlled conditions.

  • Carefully control reaction temperature, duration, and solvent choices to optimize yield and purity.

Industrial Production Methods:

  • Scale up the laboratory synthesis to industrial scale requires precise control of reaction parameters.

  • Use large-scale reactors for maintaining uniform temperature and efficient mixing.

  • Implement purification steps like recrystallization, chromatography to achieve high purity product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.

  • Reduction: Reduction can convert any sulfoxide or sulfone back to the thioether using reducing agents like lithium aluminum hydride.

  • Substitution: Halogenation can occur with reagents like NBS (N-Bromosuccinimide), where bromine can substitute a hydrogen atom on the pyridine or pyrimidine ring.

Common Reagents and Conditions:

  • Use NBS for halogenation in a solvent like chloroform at room temperature.

  • Use mCPBA for oxidation under mild acidic conditions.

  • Employ lithium aluminum hydride for reduction in an anhydrous solvent like tetrahydrofuran (THF).

Major Products:

  • Oxidized derivatives: sulfoxide and sulfone.

  • Substituted derivatives: halogenated compounds.

Scientific Research Applications

Chemistry:

  • Utilize 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in organic synthesis as a building block for more complex molecules.

Biology:

  • Investigate its role as a molecular probe in studying enzyme functions or biological pathways.

Medicine:

  • Explore its potential as a lead compound in drug discovery for targeting specific diseases or conditions.

  • Analyze its activity profile, binding affinity, and pharmacokinetics.

Industry:

  • Apply it in the synthesis of dyes, pigments, or agrochemicals due to its structural attributes and reactivity.

Comparison with Similar Compounds

  • 5-methylthio-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]triazine-2,4(1H,3H)-dione

  • 5-(ethylthio)-1,3-dimethylquinoline-2,4(1H,3H)-dione

These similar compounds share core structural elements with 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, but differ in minor substituents or ring systems, influencing their reactivity and applications.

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Properties

IUPAC Name

5-ethylsulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-4-17-7-5-6-12-9-8(7)10(15)14(3)11(16)13(9)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWMDGITLKFSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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